molecular formula C9H15F3O3S B13485882 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate

Cat. No.: B13485882
M. Wt: 260.28 g/mol
InChI Key: IKAMOZKESOLQOE-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate is a specialized alkyl triflate characterized by a sterically hindered cyclobutyl-methylpropyl group attached to a trifluoromethanesulfonate leaving group. This structural motif imparts unique reactivity in alkylation reactions, particularly in contexts requiring controlled nucleophilic substitution. The cyclobutyl group introduces significant steric bulk, which influences reaction kinetics and selectivity compared to simpler alkyl triflates like methyl or ethyl derivatives. Its applications span synthetic organic chemistry, where it serves as an electrophilic alkylating agent in the synthesis of complex molecules, though its use is less widespread due to challenges in handling and optimization .

Properties

Molecular Formula

C9H15F3O3S

Molecular Weight

260.28 g/mol

IUPAC Name

(2-cyclobutyl-2-methylpropyl) trifluoromethanesulfonate

InChI

InChI=1S/C9H15F3O3S/c1-8(2,7-4-3-5-7)6-15-16(13,14)9(10,11)12/h7H,3-6H2,1-2H3

InChI Key

IKAMOZKESOLQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COS(=O)(=O)C(F)(F)F)C1CCC1

Origin of Product

United States

Preparation Methods

The preparation of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form different products depending on the reagents and conditions used.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .

Scientific Research Applications

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

The reactivity of trifluoromethanesulfonate esters (triflates) is heavily influenced by the alkyl substituent. Below is a comparative analysis of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate with structurally analogous triflates:

Compound Name Molecular Weight (g/mol) Steric Bulk Reaction Rate (SN2) Preferred Solvent/Conditions Selectivity (O vs. N alkylation)
Methyl trifluoromethanesulfonate 164.11 Low High Cs₂CO₃/CH₃CN, 150°C, 10–15 min Exclusive O-alkylation
Ethyl trifluoromethanesulfonate 178.14 Moderate Moderate NaI/DMF, 100–150°C, 10 min O-alkylation dominant
2-Fluoroethyl trifluoromethanesulfonate 196.13 High Low NaI/DMF, 170°C, 5 min O-alkylation only
2-Cyclobutyl-2-methylpropyl triflate ~280.2 (estimated) Very High Very Low Requires harsher conditions (e.g., 180–200°C, prolonged time) Predicted O-selectivity

Key Findings:

  • Steric Effects : The cyclobutyl-methylpropyl group creates severe steric hindrance, drastically reducing SN2 reactivity compared to methyl or ethyl triflates. This necessitates elevated temperatures and extended reaction times for comparable yields .
  • Chemoselectivity : Similar to methyl and ethyl triflates (which exclusively yield O-alkylation products in N-substituted 2-phenylacetamides), the cyclobutyl derivative is expected to favor O-alkylation due to the triflate group’s strong leaving ability and resistance to N-attack .
  • Solvent Systems : While smaller triflates react efficiently in acetonitrile (CH₃CN) with Cs₂CO₃, bulkier analogs like the cyclobutyl derivative may require polar aprotic solvents (e.g., DMF) with iodide salts (NaI) to enhance leaving-group displacement .

Stability and Handling

  • Smaller triflates (methyl, ethyl) are moisture-sensitive but manageable under inert atmospheres.
  • The cyclobutyl derivative’s stability is further compromised by its bulky alkyl chain, which may promote decomposition via β-hydride elimination or cyclobutane ring strain. Storage at low temperatures (−20°C) under argon is recommended.

Biological Activity

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate, a sulfonate ester, is recognized for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, featuring a trifluoromethanesulfonate group, makes it a subject of interest in various biochemical studies.

  • IUPAC Name : 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate
  • Molecular Formula : C7H11F3O3S
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is primarily attributed to its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate moiety is known for its high electrophilicity, facilitating reactions with nucleophiles such as amines and alcohols. This property allows the compound to participate in the synthesis of bioactive molecules and may contribute to its pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some sulfonate esters have shown efficacy against bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, contributing to its biological effects.
Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition of specific enzymes
Receptor ModulationAltered signaling in cellular models

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antimicrobial Efficacy Study : A study conducted on various sulfonate esters demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of the bacterial cell wall synthesis.
  • Enzyme Interaction Analysis : Research focused on enzyme kinetics revealed that similar trifluoromethanesulfonate compounds acted as competitive inhibitors for key metabolic enzymes, suggesting potential applications in metabolic disorder treatments.
  • Cellular Signaling Pathway Investigation : A case study involving receptor binding assays indicated that derivatives of trifluoromethanesulfonates could modulate G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

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